molecular formula C15H33N2OP B010671 Allyl tetraisopropylphosphorodiamidite CAS No. 108554-72-9

Allyl tetraisopropylphosphorodiamidite

Cat. No.: B010671
CAS No.: 108554-72-9
M. Wt: 288.41 g/mol
InChI Key: ZTEGHJIXOZLSOH-UHFFFAOYSA-N
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Description

Allyl tetraisopropylphosphorodiamidite: is an organophosphorus compound with the molecular formula C15H33N2OP . It is primarily used as a phosphitylation agent in the synthesis of oligonucleotides and other organic compounds. The compound is characterized by its ability to introduce phosphoramidite groups into molecules, which is essential in the field of synthetic organic chemistry .

Scientific Research Applications

Chemistry: Allyl tetraisopropylphosphorodiamidite is widely used in the synthesis of oligonucleotides, which are essential for various applications in molecular biology and genetic research. It serves as a key reagent in the preparation of phosphoramidite building blocks for DNA and RNA synthesis .

Biology and Medicine: In biological research, this compound is used to modify nucleotides and other biomolecules, enabling the study of gene expression, protein interactions, and other cellular processes. It is also employed in the development of therapeutic oligonucleotides for the treatment of genetic disorders .

Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals, where it plays a crucial role in the synthesis of active ingredients and intermediates. Its ability to introduce phosphoramidite groups makes it valuable in the design and development of new chemical entities .

Mechanism of Action

Target of Action

Allyl tetraisopropylphosphorodiamidite is primarily used as a phosphitylation agent in the preparation of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, genetic testing, and forensics.

Mode of Action

The compound interacts with oligonucleotides through a process called phosphitylation . This process involves the introduction of a phosphityl group into a molecule, which is a crucial step in the synthesis of oligonucleotides.

Biochemical Pathways

The phosphitylation process facilitated by this compound affects the biochemical pathways involved in the synthesis of oligonucleotides . The introduction of the phosphityl group can influence the properties of the resulting oligonucleotides, including their stability and binding affinity.

Pharmacokinetics

Its physical properties such as boiling point (114-117 °c/04 mmHg) and density (0903 g/mL at 25 °C) have been reported .

Result of Action

The primary result of the action of this compound is the successful synthesis of oligonucleotides . These oligonucleotides can then be used in various applications, from genetic research to diagnostic testing.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability and efficacy. Additionally, the compound’s interaction with its targets (i.e., oligonucleotides) can be influenced by the pH and ionic strength of the solution, which are important considerations in oligonucleotide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl tetraisopropylphosphorodiamidite can be synthesized through the reaction of allyl alcohol with tetraisopropylphosphorodiamidite in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 25°C to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The process is carefully monitored to maintain the desired temperature and pressure, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Substitution: Palladium catalysts, such as palladium on carbon or palladium acetate.

    Deallylation: Palladium catalysts under mild conditions.

Major Products:

Comparison with Similar Compounds

  • Diallyl N,N-diisopropylphosphoramidite
  • Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite
  • tert-Butyl tetraisopropylphosphorodiamidite
  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Uniqueness: This makes it particularly valuable in the synthesis of oligonucleotides and other complex organic molecules .

Properties

IUPAC Name

N-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N2OP/c1-10-11-18-19(16(12(2)3)13(4)5)17(14(6)7)15(8)9/h10,12-15H,1,11H2,2-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEGHJIXOZLSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399404
Record name ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108554-72-9
Record name ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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